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Compound of Interest

Compound Name: 2-(1-Methyl-1H-indol-3-yl)-ethanol

Cat. No.: B1626444

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methyl-1H-indol-3-yl)-
ethanol

Foreword: Understanding the Molecule in Context

2-(1-Methyl-1H-indol-3-yl)-ethanol, a derivative of the well-known neuromodulator tryptophol,
represents a molecule of significant interest within contemporary drug discovery and synthetic
chemistry.[1] Its structural modification—the methylation of the indole nitrogen—subtly yet
profoundly alters its electronic and steric profile, thereby influencing its interactions with
biological targets and its behavior in various chemical environments. This guide provides a
comprehensive analysis of its core physicochemical properties, moving beyond mere data
tabulation to elucidate the underlying principles and experimental methodologies crucial for its
application. For researchers in medicinal chemistry and drug development, a thorough grasp of
these properties is not merely academic; it is the foundational logic upon which rational drug
design, formulation, and preclinical evaluation are built.

Core Molecular and Physical Characteristics

The fundamental identity of a compound is established by its molecular formula and weight,
which serve as the basis for all stoichiometric calculations and analytical interpretations. The
physical state and thermal transition points, such as melting and boiling points, are primary
indicators of purity and dictate the conditions required for handling, purification, and
formulation.
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Property Value Source
CAS Number 2532-74-3 [2][3]14]
Molecular Formula C11H13NO [31[5]
Molecular Weight 175.23 g/mol [31[5]

N ) Not experimentally determined;
Boiling Point ) )
Predicted data unavailable.

] ] Not experimentally determined;
Melting Point _ _
Predicted data unavailable.

~16-18 (Predicted, based on
pKa (hydroxyl proton) ] [6]
typical alcohol pKa)

Note: Experimental data for the melting and boiling points of this specific compound are not
readily available in the cited literature. These values are critical for assessing purity and would
be among the first properties determined upon synthesis.

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of 2-(1-Methyl-1H-indol-3-yl)-ethanol is paramount. This is
achieved through a combination of spectroscopic techniques, each providing a unique piece of
the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms
in a molecule. The *H NMR spectrum reveals the electronic environment of each hydrogen
atom, while 3C NMR provides information about the carbon skeleton.

H NMR Spectroscopy: The expected proton NMR spectrum provides a definitive fingerprint of
the molecule.

 Indole Ring Protons: The protons on the aromatic indole ring will appear in the downfield
region (typically & 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.
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Their specific chemical shifts and coupling patterns (doublets, triplets) will be characteristic
of the 3-substituted indole system.

o Ethyl Chain Protons (-CH2CH20H): The two methylene groups will appear as distinct triplets.
The -CHz- group adjacent to the indole ring will be slightly downfield compared to the -CHz-
group adjacent to the hydroxyl group.

e N-Methyl Protons (-NCHs): A sharp singlet, typically around & 3.7-3.9 ppm, corresponding to
the three protons of the methyl group on the indole nitrogen.[7]

e Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent,
concentration, and temperature due to hydrogen bonding. This peak will disappear upon the
addition of D20, a key confirmatory test.[8]

13C NMR Spectroscopy: The carbon spectrum complements the proton data.

¢ Indole Carbons: The eight carbons of the indole ring will appear in the aromatic region (o
100-140 ppm).

» Ethyl and Methyl Carbons: The carbons of the N-methyl group and the ethyl side chain will
appear in the upfield region (& 20-70 ppm). The carbon atom bonded to the oxygen will be
the most downfield of this group, typically in the & 50-65 ppm range.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

o O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm~1 is the
hallmark of the hydroxyl group, with the broadening caused by hydrogen bonding.[9]

o C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm~1, while aliphatic C-H
stretches from the ethyl and methyl groups will be just below 3000 cm~2.

o C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm—1
region.
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e C-O Stretch: A strong band in the 1000-1200 cm~1 region corresponding to the C-O single
bond stretch of the primary alcohol.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon Peak (M*): The mass spectrum should show a clear molecular ion peak at an
m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (175.23).

o Fragmentation: Common fragmentation patterns for this molecule would include the loss of
water (M-18) and cleavage of the bond between the two carbons of the ethyl side chain
(alpha cleavage).

Physicochemical Properties in Drug Development

Properties such as solubility, lipophilicity (LogP), and ionization (pKa) are critical determinants
of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and
excretion (ADME).

Aqueous and Organic Solubility

Solubility is a crucial factor for both in vitro assays and in vivo bioavailability. Poor aqueous
solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method is standard in early drug discovery for assessing the solubility of a
compound in an aqueous buffer.

o Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(1-Methyl-1H-
indol-3-yl)-ethanol in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

o Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to
create a range of concentrations.
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» Addition of Aqueous Buffer: Add a physiological buffer (e.g., Phosphate-Buffered Saline, pH
7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize
its effect on solubility.

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room
temperature to allow for precipitation. Measure the turbidity (nephelometry) of each well
using a plate reader.

Data Analysis: The concentration at which a significant increase in turbidity is observed
corresponds to the kinetic solubility limit of the compound.

Causality Behind Experimental Choices:

Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of
compounds, making it an ideal starting point for creating a concentrated stock solution.[10]

Why Kinetic Solubility? In early discovery, kinetic solubility (measuring the concentration at
which a compound precipitates from a supersaturated solution) is often more relevant to the
conditions of in vitro biological assays than thermodynamic solubility.

Why Nephelometry? This method is rapid, requires a small amount of compound, and is
easily automated, making it suitable for screening large numbers of compounds.

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and
a polar solvent (water). It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and

water.

o Preparation: Prepare a solution of 2-(1-Methyl-1H-indol-3-yl)-ethanol in either water or n-
octanol at a known concentration.
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o Partitioning: Add an equal volume of the second solvent (n-octanol or water, respectively) to
a separation funnel. Shake the funnel vigorously for a set period to ensure the compound
reaches equilibrium between the two phases.

o Phase Separation: Allow the two phases to separate completely.

o Concentration Measurement: Carefully collect samples from both the agueous and the n-
octanol layers. Determine the concentration of the compound in each phase using a suitable
analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

o Calculation: Calculate LogP using the formula: LogP = logio([Concentration in Octanol] /
[Concentration in Water]).

Causality Behind Experimental Choices:

» Why n-Octanol? n-Octanol is widely accepted as a surrogate for the lipid bilayer of cell
membranes due to its amphipathic nature.

o Why Shake-Flask? Although more labor-intensive than chromatographic methods, the
shake-flask method is considered the "gold standard" as it directly measures the partitioning
at equilibrium.

o Why HPLC/UV-Vis? These are highly sensitive and quantitative analytical techniques that
allow for accurate determination of the compound's concentration in each phase, even at low
levels.

Analysis

[Measure Concentration (HPLC/UVD—V(C&]CUIale Loga

Preparation Processing

—
[Dissnlve compound in n-OclanoHAdd equal volume of WaleHhake vigorously to equi]ll)rale)—V[Allow phases to sepamlej
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Sample Aqueous Phase
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Caption: Shake-Flask Method for LogP Determination.

lonization Constant (pKa)

The pKa of a molecule indicates the pH at which it is 50% ionized. For 2-(1-Methyl-1H-indol-3-
yl)-ethanol, the relevant pKa is that of the hydroxyl group. While the indole nitrogen is part of
an aromatic system and generally not basic, the hydroxyl group can be deprotonated under
strongly basic conditions.

The pKa of an alcohol is typically high, in the range of 16-18, meaning it will be almost entirely
in its neutral, protonated form at physiological pH.[6] This is important because the neutral form
of a drug is generally more membrane-permeable than its ionized form.

Experimental Protocol: Potentiometric Titration

o Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent
mixture, such as water with a co-solvent like methanol to ensure solubility.

« Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) of known
concentration to the solution.

e pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as
the base is added.

o Data Analysis: Plot the pH versus the volume of base added. The midpoint of the steepest
part of the titration curve corresponds to the pKa.

Causality Behind Experimental Choices:

o Why Potentiometric Titration? This is a fundamental and accurate method for determining
pKa values by directly measuring the change in pH upon addition of a titrant.

 Why a Co-solvent? For compounds with low water solubility, a co-solvent is necessary to
keep the compound in solution throughout the titration, ensuring an accurate measurement.

Conclusion and Future Directions
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The physicochemical properties of 2-(1-Methyl-1H-indol-3-yl)-ethanol define its behavior in
chemical and biological systems. This guide has outlined the key parameters and the standard
methodologies for their determination, emphasizing the rationale behind these experimental
choices. While some data, particularly thermal properties, require experimental determination,
the provided spectroscopic and physicochemical profiles offer a robust foundation for
researchers. Future work should focus on obtaining empirical data for melting point, boiling
point, and solubility in various pharmaceutically relevant solvents and buffers. These data will
be invaluable for advancing the study of this and related indole derivatives in the fields of
medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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